molecular formula C21H20ClN3O2 B2736834 1-[5-(2-chloro-8-methylquinolin-3-yl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]butan-1-one CAS No. 932138-86-8

1-[5-(2-chloro-8-methylquinolin-3-yl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]butan-1-one

Cat. No. B2736834
CAS RN: 932138-86-8
M. Wt: 381.86
InChI Key: LNFWIANCUDTFFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of this compound is complex, with several ring structures and functional groups. It includes a quinoline ring, which is a fused ring structure containing a benzene ring and a pyridine ring. It also contains a furan ring, which is a five-membered ring with four carbon atoms and one oxygen atom. Additionally, it has a pyrazole ring, which is a five-membered ring containing three carbon atoms and two nitrogen atoms .

Scientific Research Applications

Synthesis and Chemical Properties

Researchers have developed several methods to synthesize quinoline derivatives and explore their chemical properties:

  • Antioxidant Applications in Lubricating Greases : A study by Hussein, Ismail, and El-Adly (2016) synthesized quinolinone derivatives to investigate their efficiency as antioxidants in lubricating greases. The study utilized ASTM standards to measure the antioxidant activity and found that the synthesized compounds showed promising results in reducing total acid number and oxygen pressure drop in lubricating greases, indicating their potential as effective antioxidants (Hussein, Ismail, & El-Adly, 2016).

  • Catalyzed Synthesis of Quinoline Derivatives : The Povarov reaction facilitated by niobium pentachloride has been used to synthesize furan- and pyranoquinoline derivatives, showcasing a method to generate complex quinoline structures with good yields and high diastereoselectivity under mild conditions (Silva, Martins, & Silva‐Filho, 2012).

Biological and Medicinal Applications

Several studies have focused on the biological activities of quinoline derivatives, exploring their potential as bioactive compounds:

  • Antitubercular Activity : Kantevari et al. (2011) synthesized novel hexahydro-2H-pyrano[3,2-c]quinoline analogues derived from dibenzo[b,d]furan and 9-methyl-9H-carbazole, demonstrating significant antitubercular activity against Mycobacterium tuberculosis H37Rv. This indicates the potential of quinoline derivatives in developing new antitubercular agents (Kantevari, Yempala, Surineni, Sridhar, Yogeeswari, & Sriram, 2011).

  • Antimicrobial Agents : Desai, Joshi, and Rajpara (2013) synthesized a series of 2-(5-(2-chloro-6-methylquinolin-3-yl)-3-(aryl)-4,5-dihydro-1H-pyrazol-1-yl)thiazol-4(5H)ones and evaluated their in vitro antimicrobial activity against various bacterial and fungal strains. Their study identified several compounds with remarkable antimicrobial potency, highlighting the therapeutic potential of quinoline-pyrazole-thiazolone derivatives (Desai, Joshi, & Rajpara, 2013).

properties

IUPAC Name

1-[3-(2-chloro-8-methylquinolin-3-yl)-5-(furan-2-yl)-3,4-dihydropyrazol-2-yl]butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O2/c1-3-6-19(26)25-17(12-16(24-25)18-9-5-10-27-18)15-11-14-8-4-7-13(2)20(14)23-21(15)22/h4-5,7-11,17H,3,6,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNFWIANCUDTFFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N1C(CC(=N1)C2=CC=CO2)C3=CC4=CC=CC(=C4N=C3Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-(2-chloro-8-methylquinolin-3-yl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)butan-1-one

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